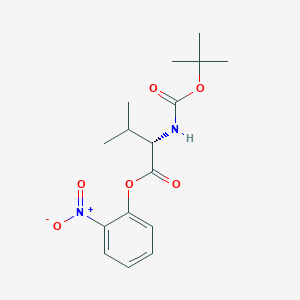

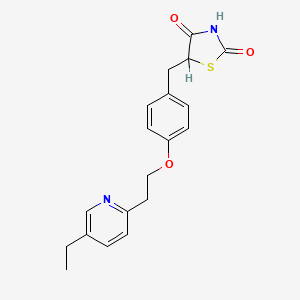

N-Boc-L-valine-O-nitrophenyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-Boc-L-valine-O-nitrophenyl ester typically involves the protection of the amino acid group, followed by the esterification with a nitrophenyl group. For example, the synthesis and conformational studies of poly(L-valyl-L-valyl-ε-N-benzyloxycarbonyl-L-lysine) in solid state and solution explore the condensation reactions in the presence of p-nitrophenyl esters, which share similarities with the synthetic route of this compound (D'alagni & Mignucci, 1981).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester, reveals that these molecules typically adopt extended conformations stabilized by hydrogen bonding. These structures can form beta-sheet-like arrangements in the crystalline state, indicating the potential for ordered assembly in polymeric systems (Sukumar et al., 2005).

Chemical Reactions and Properties

The reactivity of this compound is influenced by both the protective Boc group and the nitrophenyl ester moiety. Studies on similar compounds show that the presence of these groups enables selective chemical transformations, such as the coupling reactions with phenols, hydroxylamines, and amino acid ester hydrochlorides, facilitating the synthesis of complex peptides without racemization (Benoiton, Lee, & Chen, 2009).

Physical Properties Analysis

The physical properties of compounds like this compound are significantly impacted by their molecular structure. For instance, the crystalline arrangement contributes to their solubility and melting points. The extended and beta-sheet structures observed suggest potential for unique physical characteristics in solid state (Sukumar et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are shaped by the Boc protective group and the nitrophenyl ester component. These groups not only influence the solubility and reaction conditions but also affect the compound's sensitivity to specific reagents and catalysts, as demonstrated by the synthesis and reactivity studies of related compounds (Benoiton, Lee, & Chen, 2009).

Aplicaciones Científicas De Investigación

Photocontrol of Catalytic Activity

Research by Lee and Ueno (2001) explored the use of derivatives similar to N-Boc-L-valine-O-nitrophenyl Ester in photoresponsive catalysts. They studied the ester hydrolysis of p-nitrophenyl acetate and related compounds, demonstrating that the catalytic mechanism can be switched on and off by UV irradiation due to the structural changes in the catalyst. This finding suggests potential applications in developing smart materials and systems for controlled chemical reactions (Lee & Ueno, 2001).

Peptide Synthesis Optimization

Benoiton, Lee, and Chen (2009) highlighted the role of this compound in optimizing peptide synthesis. Their work focused on minimizing decomposition and dimerization during the coupling reactions of Boc-amino acids with phenols, demonstrating improved methods for peptide bond formation. This research is crucial for the development of efficient and reliable synthesis protocols for peptides and proteins (Benoiton, Lee, & Chen, 2009).

Immunoactive Peptide Synthesis

In 2018, Bunyatyan et al. synthesized a lysine-containing tetrapeptide using N-hydroxysuccinimide esters, showcasing the utility of this compound in producing high-purity peptides with potential immunoactive properties. This work underscores the importance of such esters in synthesizing biologically active compounds (Bunyatyan et al., 2018).

Prodrug Linker System

Suaifan et al. (2006) developed a peptide-like self-immolative molecular clip for prodrug release, using derivatives of this compound. Their study on the effects of steric bulk and stereochemistry on reaction rates provides insights into designing novel prodrug systems that ensure rapid release of active drugs (Suaifan et al., 2006).

Biodegradable Polymer Synthesis

Deng et al. (2011) reported the synthesis of biodegradable poly(ester amide)s using α-amino acid poly(ester amide)s with pendant hydroxyl functional groups, highlighting the application of this compound in creating functional polymers with potential biomedical applications (Deng et al., 2011).

Crystal Structure Analysis

Sukumar et al. (2005) focused on the crystal structure and conformation of dipeptide esters, including those related to this compound. Their work provides valuable information on the molecular conformation of such compounds, which is essential for understanding their reactivity and interaction with other molecules (Sukumar et al., 2005).

Mecanismo De Acción

Target of Action

N-Boc-L-valine-O-nitrophenyl Ester is primarily used in the field of proteomics research . It serves as an amino acid protection monomer , which means it is used to protect the functional groups of amino acids during peptide synthesis .

Mode of Action

The compound works by protecting the functional groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions that could interfere with the desired peptide chain formation .

Biochemical Pathways

The compound plays a significant role in multi-peptide synthesis . By protecting the functional groups of amino acids, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .

Pharmacokinetics

It is known that the compound is soluble in chloroform, ethyl acetate, methanol, and tetrahydrofuran , but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the correct amino acid sequence . This is crucial for the function of the resulting protein, as the sequence of amino acids determines the protein’s structure and, consequently, its function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy. Additionally, it is recommended to store the compound at -20°C , indicating that temperature can affect its stability.

Propiedades

IUPAC Name |

(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDCNDJHWYOCCG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)